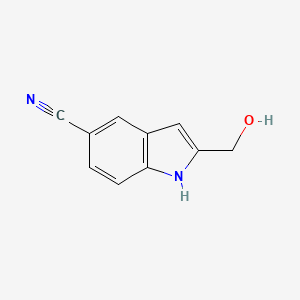
3-Chloro-6-(2-chlorophenyl)pyridazine
Descripción general
Descripción
“3-Chloro-6-(2-chlorophenyl)pyridazine” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H6Cl2N2 . The molecular weight is 225.08 . The InChI key is UTCVANDFQGNDKQ-UHFFFAOYAG .Aplicaciones Científicas De Investigación
Solid Phase Synthesis of Pyridazine Derivatives
Researchers have developed a method for the solid-phase synthesis of 3,6-disubstituted pyridazine derivatives, showcasing the crystal structure of 3,6-bis(p-chlorophenyl)pyridazine. This approach uses polymer-bound sodium benzenesulfinate for the condensation reaction, enabling the mild release of the desired product (Chenyu, LamYulin, & LeeSoo-Ying, 2001).
Inhibitory Effect of Pyridazine Derivatives on Corrosion
A study investigated the corrosion inhibition properties of new pyridazine derivatives on mild steel in acidic environments. These derivatives showed promising protection performances, attributed to their nitrogen atoms and unsaturated groups, demonstrating their utility beyond biological activities (Motsie E. Mashuga, L. Olasunkanmi, & E. Ebenso, 2017).
Crystal Structure and DFT Studies of Triazole Pyridazine Derivatives
Another research focused on the synthesis and characterization of triazole pyridazine derivatives, revealing their anti-tumor and anti-inflammatory activities. The study provides insights into their crystal structure, DFT calculations, and intermolecular interactions, emphasizing the pharmaceutical potential of these compounds (Hamdi Hamid Sallam et al., 2021).
Surface Protection Activities of Pyridazine Derivatives
A study on the surface protection activities of 6-substituted 3-chloropyridazine derivatives against mild steel corrosion in an acidic solution was conducted. The pyridazine molecules showed effective corrosion inhibition, highlighting their potential as protective agents in industrial applications (L. Olasunkanmi et al., 2018).
Microwave-assisted Synthesis of Pyridazine Derivatives
Research on the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines demonstrated an accelerated method for preparing these compounds, which are valuable for forming metal complexes. This study provides an alternative route for synthesizing pyridazines efficiently (R. Hoogenboom, B. C. Moore, & U. Schubert, 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-Chloro-6-(2-chlorophenyl)pyridazine are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyridazine derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways
Result of Action
Pyridazine derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the melting point of this compound is reported to be between 145-147°C , suggesting that it is stable at room temperature.
Propiedades
IUPAC Name |
3-chloro-6-(2-chlorophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCVANDFQGNDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498760 | |
| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66549-15-3 | |
| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






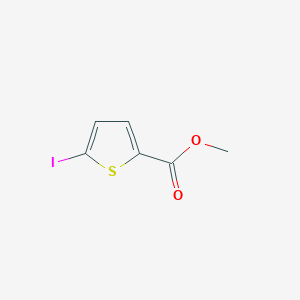


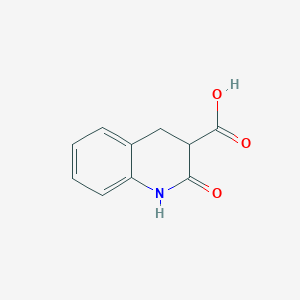
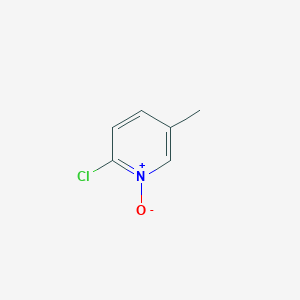
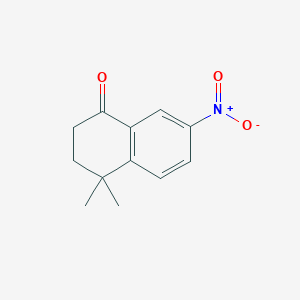
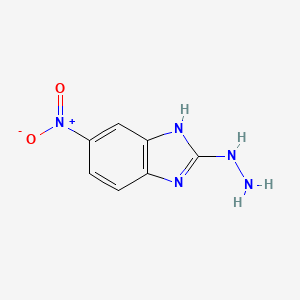

acetic acid](/img/structure/B1601521.png)
